Cas no 4039-32-1 (lithium(1+) ion bis(trimethylsilyl)azanide)

lithium(1+) ion bis(trimethylsilyl)azanide structure
4039-32-1 structure
商品名:lithium(1+) ion bis(trimethylsilyl)azanide
CAS番号:4039-32-1
MF:C6H18NSi2-.Li+
メガワット:167.32582
MDL:MFCD00008261
CID:44686
PubChem ID:24859455

lithium(1+) ion bis(trimethylsilyl)azanide 化学的及び物理的性質

名前と識別子

    • Lithium bis(trimethylsilyl)amide
    • Lithium bis(trimethylsilyl)amide, 1.0 M solution in THF, SpcSeal
    • Lithium bis(trimethyly silyl)acide
    • lithium,bis(trimethylsilyl)azanide
    • LITHIUM-BIS(TRIMETHYLSILYL)AMIDE IN 1M THF
    • 1.0 M solution in THF, MKSeal
    • Hexamethyldisilazane lithium salt
    • Lithium bis(trimethylsilyl)amide [1 M solution in THF]
    • 1,1,1,3,3,3-Hexamethyldisilazane lithium salt
    • Lithium hexamethyldisilazide
    • Hexamethyldisilazane Lithium Salt (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
    • LHMDS (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
    • LiHMDS (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
    • Lithium Hexamethyldisilazide (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
    • lithium(1+) ion bis(trimethylsilyl)azanide
    • EINECS 223-725-6
    • EC 223-725-6
    • 1,1,1-TRIMETHYL-N-(TRIMETHYLSILYL)SILANAMINE LITHIUM SALT
    • lithium bis(trimethyl silyl)amide
    • lithium bis (trimethylsilyl) amide
    • 4039-32-1
    • lithium bis (trimethylsilyl)amide
    • (1,1,1-TRIMETHYL-N-(TRIMETHYLSILYL)SILANAMINATO)LITHIUM
    • Lithium Hexamethyldisilazide, 0.85M In Hexane (19-21 Wt %)
    • BCP21718
    • Lithium bis(trimethylsilyl)amide, 0.9-1.1M in hexane, packaged in resealable ChemSeal bottles
    • Lithium hexamethydisilazide
    • (HEXAMETHYLDISILAZANE)LITHIUM
    • Lithium hexamethyldisilazane
    • lithium bistrimethylsilyl amide
    • Q219037
    • Bis(trimethylsilyl)amidolithium
    • Lithiobis(trimethylsilyl)amide; Lithiohexamethyldisilazane; Lithium bis(trimethylsilyl)amide; Lithium bis(trimethylsilyl)amide(1-)
    • LITHIOBIS(TRIMETHYLSILYL)AMIDE
    • A825085
    • lithium bis(trimethysilyl)amide
    • lithium 1,1,1,3,3,3-hexamethyldisilazan-2-ide
    • lithiumhexamethyldisilazide
    • Lithium bis(trimethylsilyl)amide, 20%, ca 1.06M in THF/EB
    • lithium hexamethyl-disilazide
    • MFCD00008261
    • NSC 252161
    • Lithium bis(trimethylsilyl)amide, 97%
    • Lithium tris(trimethylsilyl)amine
    • Lithium bis(trimethylsily)amide
    • Lithium hexamethyidisilazide
    • lithium hexamethyldisilazanide
    • Lithiumhexamethyldisilazide1Mintetrahydrofuran
    • AKOS015967096
    • lithium bis(tri-methylsilyl)amide
    • S09630
    • lithiohexamethyldisilazane
    • lithium bis-(trimethylsilyl)-amide
    • lithiumbistrimethylsilyl amide
    • H0915
    • lithium bis(trimethylsilyl)amine
    • LiHMDS
    • lithium bis-trimethysilylamide
    • Lithium bis(trimethylsilyl)amide, 1M in Toluene
    • Lithiumbis(trimethylsilyl)amine
    • lithium bis(trimethylsilyl) azanide
    • lithium 1, 1, 1, 3,3,3-hexamethyldisilazan-2-ide
    • Hexamethyldisilazane lithium salt 1M in THF
    • lithium bis trimethylsilyl amide
    • lithium hexa methyl disilazide
    • Lithiumbis(trimethylsilyl)amide
    • N-Lithiohexamethyldisilazane
    • lithium hexamethlydisilazide
    • lithium bis(trimethyl silyl)-amide
    • lithium bis(trimethlysilyl)amide
    • J-802235
    • lithium bis(trimethylsilyl)arnide
    • (bis(trimethylsilyl)amino) lithium
    • lithium hexamethyldisilazid
    • Bis(trimethylsilyl)amido lithium
    • lithium bis(trimethyl- silyl)amide
    • lithium bis(TMS) amide
    • AMY39452
    • J-640310
    • Lithium bis(trimethylsilyl)amide, 1M in THF/2-methyl-2-butene
    • BP-13374
    • Lithium bis(trimethlsilyl)amide
    • UNII-RC4N1I108M
    • lithium bis(trimethylsilyl)amid
    • lithium bis(trimethylsilyl)-amide
    • Lithium Hexamethyldisilazide, 1.25M In Tetrahydrofuran (23-25 Wt %)
    • Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt
    • Lithium Hexamethyldisilazide;LiHMDS
    • J-800313
    • phenylmethyl carbonate
    • Lithium hexamethyl disilazide
    • lithium bis(trimethylsilyl)azanide
    • lithium bistrimethylsilylamide
    • N,N-BIS(TRIMETHYLSILYL)AMINE LITHIUM SALT
    • AT25133
    • LiN(SiMe3)2
    • LITHIUM HEXAMETHYLDISILAZANATE
    • YNESATAKKCNGOF-UHFFFAOYSA-N
    • FT-0605921
    • Disilazane, 1,1,1,3,3,3-hexamethyl-, lithium salt
    • lithium bis(trimethyl-silyl)amide
    • AKOS015909050
    • Lithium bis(trimethylsilyl)amide (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
    • RC4N1I108M
    • lithium;bis(trimethylsilyl)azanide
    • Lithium, (bis(trimethylsilyl)amino)-
    • bis(trimethylsilyl)aminolithium
    • lithium bis-(trimethylsilyl) amide
    • lithium bis trimethylsilylamide
    • lithium bis(trimethysilyl) amide
    • lithium bis-trimethylsilylamide
    • N-lithio-hexamethyldisilazane
    • lithium bis[trimethylsilyl]amide
    • (bis(trimethylsilyl)amino)lithium
    • lithiumbistrimethylsilylamide
    • lithiumhexamethyl disilazide
    • LHMDS
    • lithiumhexamethyidisilazide
    • DTXSID2044426
    • lithium N,N-bistrimethylsilylamide
    • Hexamethyldisilazane lithium salt 1.25M (23-25%) in THF
    • LiN(TMS)2
    • SCHEMBL6240
    • bis(trimethylsilyl)amide lithium
    • LITHIUM BIS(TRIMETHYLSILYL) AMIDE
    • Lithium bis(trimethylsilyl)amide, 1M in tetrahydrofuran
    • Lithium bis-(trimethylsilyl)amide
    • NSC-252161
    • Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt (1:1)
    • MDL: MFCD00008261
    • インチ: 1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
    • InChIKey: YNESATAKKCNGOF-UHFFFAOYSA-N
    • ほほえんだ: C[Si](C)(C)[N-][Si](C)(C)C.[Li+]

計算された属性

  • せいみつぶんしりょう: 167.113781g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 167.113781g/mol
  • 単一同位体質量: 167.113781g/mol
  • 水素結合トポロジー分子極性表面積: 1Ų
  • 重原子数: 10
  • 複雑さ: 80.9
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 白色固体光のにおい
  • 密度みつど: 0.857 g/mL at 25 °C
  • ゆうかいてん: 73°C
  • ふってん: 55-56 °C
  • フラッシュポイント: 華氏温度:8.6°f< br / >摂氏度:-13°C< br / >
  • 屈折率: n20/D 1.425(lit.)
  • ようかいど: hydrolysis
  • すいようせい: 加水分解
  • PSA: 3.24000
  • LogP: 2.42250
  • かんど: Air & Moisture Sensitive
  • 濃度: 0.5 M in 2-methyltetrahydrofuran

lithium(1+) ion bis(trimethylsilyl)azanide セキュリティ情報

  • 記号: GHS02 GHS05
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H228,H314
  • 警告文: P210,P280,P305+P351+P338,P310
  • 危険物輸送番号:UN 2925 4.1/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 11-14-19-34
  • セキュリティの説明: S9-S16-S26-S29-S33-S36/37/39-S45-S61-S62-S57-S43
  • 福カードFコード:10-23
  • 危険物標識: F C
  • 危険レベル:4.3
  • 危険レベル:4.3
  • セキュリティ用語:4.3
  • 包装グループ:II
  • ちょぞうじょうけん:room temp
  • 包装カテゴリ:II
  • リスク用語:R11; R20; R35; R51/53; R65; R67
  • TSCA:Yes
  • 包装等級:II

lithium(1+) ion bis(trimethylsilyl)azanide 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

lithium(1+) ion bis(trimethylsilyl)azanide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-94670-10g
lithium(1+) ion bis(trimethylsilyl)azanide
4039-32-1
10g
$339.0 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0915-100ML
Lithium Bis(trimethylsilyl)amide (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
4039-32-1
100ml
¥530.00 2024-04-16
abcr
AB111210-50 g
Lithium bis(trimethylsilyl)amide, 95%; .
4039-32-1 95%
50 g
€136.00 2023-07-20
Oakwood
103308-500g
Hexamethyldisilazane lithium salt 1.25M (23-25%) in THF
4039-32-1
500g
$99.00 2024-07-19
Oakwood
S09630-3Kg
Hexamethyldisilazane lithium salt 1M in THF
4039-32-1
3kg
$625.00 2023-09-17
abcr
AB111212-100 g
Lithium bis(trimethylsilyl)amide, 1M in tetrahydrofuran; .
4039-32-1
100 g
€65.50 2023-07-20
abcr
AB111212-500 g
Lithium bis(trimethylsilyl)amide, 1M in tetrahydrofuran; .
4039-32-1
500 g
€184.20 2023-07-20
Fluorochem
S09630-25ml
Hexamethyldisilazane lithium salt 1M in THF
4039-32-1 20%
25ml
£15.00 2022-02-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0915-500ML
Lithium Bis(trimethylsilyl)amide (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
4039-32-1
500ml
¥1460.00 2024-04-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L812390-100ml
Lithium bis(trimethylsilyl)amide
4039-32-1 1.0 M solution in THF, MKSeal
100ml
¥167.00 2022-01-11

lithium(1+) ion bis(trimethylsilyl)azanide サプライヤー

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(CAS:4039-32-1)lithium(1+) ion bis(trimethylsilyl)azanide
注文番号:CL14828
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:36
価格 ($):discuss personally

lithium(1+) ion bis(trimethylsilyl)azanide 関連文献

lithium(1+) ion bis(trimethylsilyl)azanideに関する追加情報

Introduction to Lithium(1+) Ion Bis(trimethylsilyl)azanide (CAS No. 4039-32-1)

Lithium(1+) ion bis(trimethylsilyl)azanide, a compound with the chemical formula Li(N(SiMe₃)₂)₂, is a specialized reagent that has garnered significant attention in the field of organometallic chemistry and pharmaceutical research. This compound, identified by its CAS number 4039-32-1, is widely utilized in synthetic applications due to its unique structural and chemical properties. The presence of lithium(1+) ions and bis(trimethylsilyl)azanide groups makes it a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.

The compound's structure consists of a lithium center coordinated to two bis(trimethylsilyl)azanide ligands. This arrangement imparts exceptional stability and reactivity, making it an invaluable tool in modern synthetic chemistry. The use of trimethylsilyl (SiMe₃) groups enhances the compound's solubility in non-polar solvents, facilitating its application in a broad range of chemical reactions. Additionally, the azanide (N₃⁻) moiety introduces a high degree of reactivity, enabling the formation of new chemical bonds under controlled conditions.

In recent years, lithium(1+) ion bis(trimethylsilyl)azanide has been extensively studied for its potential applications in pharmaceutical research. Its ability to participate in nucleophilic substitution reactions has made it a valuable intermediate in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. For instance, researchers have utilized this compound to develop novel antiviral and anticancer agents by facilitating the formation of complex molecular architectures.

One of the most compelling aspects of lithium(1+) ion bis(trimethylsilyl)azanide is its role in catalytic processes. The compound has been shown to enhance the efficiency of various catalytic reactions, including cross-coupling reactions that are pivotal in drug synthesis. By acting as a Lewis base, it can stabilize reactive intermediates and promote the formation of desired products with high selectivity. This property has made it a subject of interest in green chemistry initiatives, where minimizing waste and maximizing yield are paramount.

The pharmaceutical industry has also explored the use of lithium(1+) ion bis(trimethylsilyl)azanide in the development of lithium-based therapeutic agents. While lithium salts are well-known for their therapeutic effects, particularly in treating mood disorders, the introduction of this compound offers new possibilities for drug design. Its unique reactivity allows for the creation of more sophisticated lithium-containing molecules that may exhibit enhanced pharmacological properties.

Recent advancements in synthetic methodologies have further highlighted the importance of lithium(1+) ion bis(trimethylsilyl)azanide. Researchers have demonstrated its utility in constructing complex organic frameworks through transition-metal-catalyzed reactions. These studies have not only expanded the compound's applications but also provided insights into its mechanistic behavior. Understanding these processes is crucial for optimizing synthetic routes and developing new methodologies that can be translated into industrial applications.

The safety and handling of lithium(1+) ion bis(trimethylsilyl)azanide are also critical considerations. While it is not classified as a hazardous material, proper precautions must be taken to ensure safe handling due to its reactivity. Storage conditions should be carefully controlled to prevent degradation, and exposure to moisture or air should be minimized. These measures are essential for maintaining the integrity of the compound and ensuring consistent results in experimental applications.

In conclusion, lithium(1+) ion bis(trimethylsilyl)azanide (CAS No. 4039-32-1) is a multifaceted compound with significant implications in organometallic chemistry and pharmaceutical research. Its unique structure and reactivity make it an indispensable tool for synthetic chemists, enabling the development of novel drugs and advanced materials. As research continues to evolve, this compound is likely to play an even greater role in shaping the future of chemical innovation.

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